REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C:9]1[N:14]=[CH:13][C:12]([C:15]([O:17]CC)=[O:16])=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+]>C(O)C>[C:1]([O:5][C:6]([NH:8][C:9]1[N:14]=[CH:13][C:12]([C:15]([OH:17])=[O:16])=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|
|
Name
|
ethyl 2-tert-butoxycarbonylamino-5-pyrimidinecarboxylate
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=NC=C(C=N1)C(=O)OCC
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 50 mL of ice water
|
Type
|
WASH
|
Details
|
washed with 50 mL of ether
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×50 mL of chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Drying under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=NC=C(C=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 156 mg | |
YIELD: CALCULATEDPERCENTYIELD | 87.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |